molecular formula C26H18O8 B155672 Dianellinone CAS No. 1991-29-3

Dianellinone

Cat. No. B155672
CAS RN: 1991-29-3
M. Wt: 458.4 g/mol
InChI Key: ZOPUDZGSTKJOMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dianellinone is a natural compound that is extracted from the roots of Dianella longifolia. It belongs to the family of naphthoquinones and has been studied for its potential therapeutic properties. Dianellinone has been found to possess various biological activities, including antioxidant, anticancer, and anti-inflammatory properties.

Mechanism Of Action

The mechanism of action of Dianellinone is not fully understood. However, studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. Dianellinone has been found to inhibit the activation of NF-κB and MAPK pathways, which are involved in inflammation and cancer.

Biochemical And Physiological Effects

Dianellinone has been found to possess various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Dianellinone has also been found to possess anti-inflammatory properties by reducing the expression of inflammatory genes and inhibiting the production of pro-inflammatory cytokines. Additionally, Dianellinone has been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.

Advantages And Limitations For Lab Experiments

Dianellinone has several advantages for lab experiments. It is a natural compound that can be extracted from a plant source, which makes it easily accessible. Dianellinone is also relatively stable and can be stored for long periods without losing its activity. However, there are some limitations to using Dianellinone in lab experiments. Its solubility in water is limited, which can make it difficult to use in aqueous solutions. Additionally, the purity of the extracted compound can vary depending on the extraction method used, which can affect the reproducibility of the results.

Future Directions

For the study of Dianellinone include investigating its potential therapeutic properties in other diseases and studying its mechanism of action in more detail.

Scientific Research Applications

Dianellinone has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and oxidative stress-related disorders. It has been found to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Dianellinone has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory genes. Additionally, Dianellinone has been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.

properties

CAS RN

1991-29-3

Product Name

Dianellinone

Molecular Formula

C26H18O8

Molecular Weight

458.4 g/mol

IUPAC Name

7-acetyl-2-(7-acetyl-8-hydroxy-6-methyl-1,4-dioxonaphthalen-2-yl)-8-hydroxy-6-methylnaphthalene-1,4-dione

InChI

InChI=1S/C26H18O8/c1-9-5-15-17(29)7-13(23(31)21(15)25(33)19(9)11(3)27)14-8-18(30)16-6-10(2)20(12(4)28)26(34)22(16)24(14)32/h5-8,33-34H,1-4H3

InChI Key

ZOPUDZGSTKJOMM-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1C(=O)C)O)C(=O)C(=CC2=O)C3=CC(=O)C4=C(C3=O)C(=C(C(=C4)C)C(=O)C)O

Canonical SMILES

CC1=CC2=C(C(=C1C(=O)C)O)C(=O)C(=CC2=O)C3=CC(=O)C4=C(C3=O)C(=C(C(=C4)C)C(=O)C)O

Other CAS RN

1991-29-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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